molecular formula C16H13F2NO3 B6410378 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% CAS No. 1261909-65-2

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95%

Cat. No. B6410378
CAS RN: 1261909-65-2
M. Wt: 305.28 g/mol
InChI Key: WVZVEVIFEBAAOA-UHFFFAOYSA-N
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Description

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% (4-EFBA) is a fluorinated derivative of benzoic acid that has been used in various scientific research applications due to its unique properties. It has been studied for its potential as a building block for synthesizing other compounds, and its ability to interact with biological molecules.

Scientific Research Applications

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% has been used in various scientific research applications due to its unique properties. It has been studied for its potential as a building block for synthesizing other compounds, and its ability to interact with biological molecules. For example, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% has been used in the synthesis of novel bioactive compounds such as antimicrobials, antifungals, and anti-inflammatory agents. 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% has also been used in studies of the structure and function of proteins and enzymes, as well as in studies of the pharmacology of drugs.

Mechanism of Action

The mechanism of action of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% interacts with biological molecules through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. It is also believed that 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% binds to proteins and enzymes, which can alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% are not well understood. However, it has been shown to affect the expression of certain genes, and to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory, antimicrobial, and antifungal activity.

Advantages and Limitations for Lab Experiments

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a high purity level (95%). It is also relatively stable and has a high solubility in aqueous solutions. However, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% does have some limitations. It is relatively insoluble in organic solvents, and it is not very soluble in lipids.

Future Directions

There are several potential future directions for the use of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% in scientific research. It could be used to further study the structure and function of proteins and enzymes, as well as to study the pharmacology of drugs. It could also be used to develop new bioactive compounds, such as antimicrobials, antifungals, and anti-inflammatory agents. In addition, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% could be used to investigate the effects of environmental pollutants on biological molecules. Finally, 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% could be used to investigate the effects of drugs on the human body.

Synthesis Methods

4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% can be synthesized by a two-step process. The first step involves the reaction of ethyl carbamate with 3-fluorophenylmagnesium bromide to form 4-ethylcarbamoyl-3-fluorophenylmagnesium bromide. The second step involves the reaction of 4-ethylcarbamoyl-3-fluorophenylmagnesium bromide with 2-fluorobenzoic acid to form 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95%. The yield of 4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95% is typically around 95%.

properties

IUPAC Name

4-[4-(ethylcarbamoyl)-3-fluorophenyl]-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-2-19-15(20)11-5-3-9(7-13(11)17)10-4-6-12(16(21)22)14(18)8-10/h3-8H,2H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZVEVIFEBAAOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691914
Record name 4'-(Ethylcarbamoyl)-3,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-65-2
Record name 4'-(Ethylcarbamoyl)-3,3'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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